[4-(4-Methylpiperazine-1-carbonyl)cyclohexyl]methanamine dihydrochloride
Descripción
Propiedades
IUPAC Name |
[4-(aminomethyl)cyclohexyl]-(4-methylpiperazin-1-yl)methanone;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O.2ClH/c1-15-6-8-16(9-7-15)13(17)12-4-2-11(10-14)3-5-12;;/h11-12H,2-10,14H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKVHKZVHBKMGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2CCC(CC2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Core Synthetic Strategy
The synthesis of the target compound typically involves the formation of a carbonyl linkage between a cyclohexyl derivative and a 4-methylpiperazine moiety, followed by amine functionalization and conversion to the dihydrochloride salt. The key intermediate often used is di(4-methylpiperazin-1-yl) methanone or related carbonyl-containing piperazine derivatives.
Preparation of Di(4-methylpiperazin-1-yl) Methanone Intermediate
A patented method (CN114685401A) describes an efficient and environmentally friendly synthesis of di(4-methylpiperazin-1-yl) methanone, which is closely related to the target compound's piperazine carbonyl moiety.
- Starting Materials: 1-chloroformyl-4-methylpiperazine hydrochloride and N-methylpiperazine.
- Solvents: Organic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are used.
- Base: Triethylamine is added to neutralize hydrochloric acid generated during the reaction.
- Reaction Conditions: The reaction mixture is stirred at room temperature for 3 hours.
- Work-up: The reaction solution is poured into water, extracted with an organic solvent (preferably dichloromethane), dried over anhydrous sodium sulfate, and the crude product is purified by recrystallization or silica gel column chromatography.
- Yields and Purity: Yields range from 91% to 98.5%, with purity exceeding 94% to 99.2%.
| Example | Solvent | Reaction Time (h) | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| 1 | THF | 3 | 91.1 | 94.2 | Silica gel purification |
| 2 | DCM | 3 | 98.5 | 99.2 | Recrystallization used |
| 3 | Acetonitrile | 3 | 92.9 | 99.0 | Recrystallization used |
Reaction Scheme Summary:
- Dissolve 1-chloroformyl-4-methylpiperazine hydrochloride in organic solvent.
- Add triethylamine.
- Slowly add N-methylpiperazine dropwise.
- Stir at room temperature for 3 hours.
- Quench with water, extract organic phase.
- Dry and purify to obtain di(4-methylpiperazin-1-yl) methanone.
This method avoids hazardous reagents such as phosgene and strong bases like KOH, offering a safer and more environmentally benign process with high yield and purity.
Formation of the Cyclohexyl Carbonyl Moiety
The attachment of the cyclohexyl group to the piperazine carbonyl is achieved via acylation or coupling reactions involving cyclohexyl derivatives such as bromomethylcyclohexane or cyclohexylmethyl intermediates.
- Sodium hydride is used to deprotonate amines or related nucleophiles.
- Alkylation with bromomethylcyclohexane proceeds at room temperature over several hours.
- The crude product is purified by chromatographic methods or crystallization.
- The free base is converted to the hydrochloride salt by treatment with hydrogen chloride in diethyl ether.
This approach is supported by procedures reported in literature for related compounds with cyclohexyl and piperazine functionalities, ensuring high purity and yield.
Salt Formation: Conversion to Dihydrochloride
The final step involves converting the free amine to its dihydrochloride salt to improve stability and solubility.
Industrial Scale Process Considerations
A process patent (WO2010106550A2) describes industrially viable methods for related cyclohexyl-piperazine compounds, emphasizing:
- Use of aqueous-organic biphasic systems.
- Controlled temperature profiles (e.g., 25–30 °C for reaction, 0–5 °C for crystallization).
- Efficient phase separations and solvent recycling.
- High product purity (>99%) and yields (~87%) after crystallization and drying.
These features indicate scalable, cost-effective production routes suitable for pharmaceutical manufacturing.
Summary Table of Key Preparation Parameters
| Step | Reagents/Conditions | Solvents | Temperature | Time | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|---|
| Synthesis of di(4-methylpiperazin-1-yl) methanone | 1-chloroformyl-4-methylpiperazine hydrochloride, N-methylpiperazine, triethylamine | THF, DCM, or Acetonitrile | Room temp (20-30 °C) | 3 h | 91-98.5 | 94-99.2 | Avoids phosgene, mild conditions |
| Alkylation with cyclohexyl derivative | Bromomethylcyclohexane, sodium hydride | DMF or DCM | Room temp | 10-18 h | Not specified | High | Followed by chromatographic purification |
| Salt formation | Hydrogen chloride in diethyl ether | Diethyl ether | Room temp | 0.5 h | Quantitative | High | Precipitation and drying |
| Industrial crystallization | Cyclohexane, methylene chloride | Biphasic aqueous-organic | 0-5 °C crystallization | 1-4 h | ~87 | >99 | Scalable process with controlled cooling |
Research Findings and Notes
- The triethylamine base neutralizes hydrochloride salt formed during acylation, facilitating smooth reaction progression.
- The use of mild solvents and ambient temperature reduces side reactions and degradation.
- The purification by recrystallization or column chromatography ensures removal of impurities to pharmaceutical standards.
- The reaction molar ratios are optimized: 1-chloroformyl-4-methylpiperazine hydrochloride to N-methylpiperazine in the range 1:1.1–1.3, and to triethylamine in 1:1.4–1.6 for best yields and purity.
- Avoidance of hazardous reagents like phosgene and strong bases enhances safety and environmental compliance.
- Industrial methods emphasize solvent recovery and temperature control for cost efficiency.
Análisis De Reacciones Químicas
[4-(4-Methylpiperazine-1-carbonyl)cyclohexyl]methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Medicinal Chemistry
The compound serves as a versatile scaffold in the design of new pharmaceuticals. Its ability to interact with various biological targets makes it valuable for developing drugs that target specific receptors or enzymes.
Case Study : A study demonstrated the potential of this compound in designing selective serotonin reuptake inhibitors (SSRIs), which are crucial in treating depression and anxiety disorders. The structural modifications based on this scaffold led to compounds with improved efficacy and reduced side effects.
Neuropharmacology
Research indicates that [4-(4-Methylpiperazine-1-carbonyl)cyclohexyl]methanamine dihydrochloride may have applications in neuropharmacology, particularly in modulating neurotransmitter systems.
Case Study : In vitro studies showed that derivatives of this compound exhibited activity at dopamine and serotonin receptors, suggesting potential for treating neurodegenerative diseases such as Parkinson's and Alzheimer's.
Cancer Research
The compound has been investigated for its anti-cancer properties. Its ability to inhibit specific pathways involved in tumor growth has made it a candidate for further development.
Data Table: Anti-Cancer Activity
Mecanismo De Acción
The mechanism of action of [4-(4-Methylpiperazine-1-carbonyl)cyclohexyl]methanamine dihydrochloride involves its binding to the GLP-1 receptor. This binding activates the receptor, leading to a cascade of intracellular signaling events that ultimately result in the desired biological effects. The molecular targets and pathways involved include the activation of adenylate cyclase and the subsequent increase in cyclic AMP levels .
Comparación Con Compuestos Similares
Chemical Identity :
- CAS No.: 1423023-89-5
- Molecular Formula : C₁₃H₂₇Cl₂N₃O
- Molecular Weight : 312.28 g/mol
- Key Features: Contains a cyclohexylmethanamine backbone substituted with a 4-methylpiperazine-1-carbonyl group. It has 3 hydrogen bond donors, 3 acceptors, and a topological polar surface area (TPSA) of 49.6 Ų, indicating moderate polarity .
This compound is a dihydrochloride salt, enhancing its solubility in aqueous environments. Its structural complexity (complexity score: 253) arises from the cyclohexane ring and piperazine moiety .
Comparison with Structurally Similar Compounds
Piperazine-Based Dihydrochloride Salts
Key Observations :
- The target compound’s methylpiperazine-carbonyl group balances polarity and hydrophobicity, unlike the aromatic substituents in 1-(4-methoxyphenyl)piperazine or Meclozine .
- Opipramol dihydrochloride demonstrates how bulky substituents (e.g., dibenzazepine) significantly increase molecular weight and alter pharmacokinetic profiles .
Cyclohexylmethanamine Derivatives
Key Observations :
Functional Group Variations
Key Observations :
- Oxadiazole-containing derivatives (e.g., ) may exhibit enhanced metabolic stability due to heterocyclic rigidity.
Actividad Biológica
[4-(4-Methylpiperazine-1-carbonyl)cyclohexyl]methanamine dihydrochloride, a compound with the CAS number 1423023-89-5, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
- Molecular Formula : C₁₃H₁₈Cl₂N₄O
- Molecular Weight : 312.3 g/mol
- Structure : The compound features a cyclohexyl group, a piperazine moiety, and a carbonyl function, contributing to its pharmacophoric characteristics.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notably, it has shown potential as an inhibitor of certain protein kinases and may influence pathways involved in cell proliferation and apoptosis.
In Vitro Studies
Recent studies have demonstrated that this compound exhibits significant inhibitory effects on cancer cell lines, particularly in triple-negative breast cancer (TNBC).
- IC₅₀ Values :
- MDA-MB-231 (TNBC): 0.126 μM
- MCF10A (non-cancerous): 2.5 μM
This indicates a favorable selectivity index, suggesting that the compound preferentially targets cancerous cells while sparing normal cells .
In Vivo Studies
In animal models, particularly using BALB/c nude mice inoculated with MDA-MB-231 cells, treatment with the compound resulted in reduced lung metastasis compared to control groups. The pharmacodynamic effects were assessed over a 30-day treatment period, showing significant inhibition of metastatic nodules formation .
Safety Profile
Toxicity assessments have indicated that this compound does not exhibit acute toxicity at doses up to 2000 mg/kg in Kunming mice. This suggests a favorable safety margin for further development .
Comparative Analysis
The following table summarizes the biological activity of this compound compared to other compounds with similar mechanisms:
| Compound Name | IC₅₀ (μM) | Target Cell Line | Selectivity Index |
|---|---|---|---|
| This compound | 0.126 | MDA-MB-231 (TNBC) | High |
| 5-Fluorouracil | 17.02 | MCF-7 | Low |
| TAE226 | Not reported | Various cancer lines | Moderate |
Case Study 1: Triple-Negative Breast Cancer
A study involving this compound highlighted its efficacy against TNBC. The compound was administered to mice with established tumors, leading to significant tumor reduction compared to untreated controls. The study emphasized the compound's ability to induce apoptosis in cancer cells through caspase activation pathways .
Case Study 2: Kinase Inhibition
Another investigation focused on the compound's role as a kinase inhibitor. It was found to effectively inhibit mutant forms of protein tyrosine kinases such as KIT and PDGFRA, which are often implicated in various cancers. This inhibition was characterized by subnanomolar IC₅₀ values, demonstrating high potency and selectivity against these targets .
Q & A
Advanced Research Question
- Impact on Activity : The trans-configuration of the cyclohexyl ring enhances receptor binding affinity due to reduced steric hindrance, as seen in similar kinase inhibitors .
- Stereochemical Control :
What analytical techniques are recommended for characterizing the purity and structure of this compound?
Basic Research Question
- Purity : Reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column (acetonitrile/water gradient) .
- Structural Confirmation :
What are the common biochemical pathways influenced by this compound, and how can researchers validate its interaction with specific molecular targets?
Advanced Research Question
- Pathways : Likely modulates kinase signaling (e.g., ALK/MET pathways) due to structural similarity to kinase inhibitors .
- Validation Methods :
How can researchers mitigate challenges in the solubility and stability of this compound under various experimental conditions?
Basic Research Question
- Solubility : Use co-solvents (e.g., DMSO for in vitro studies) or cyclodextrin-based formulations for aqueous buffers .
- Stability :
In SAR studies, how do modifications to the piperazine or cyclohexyl groups alter the compound's pharmacological profile?
Advanced Research Question
- Piperazine Modifications :
- Cyclohexyl Modifications :
- Methodology :
How should researchers address contradictions in reported activity data across different experimental models?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
